Boc-(S)-2-氨基-3-乙氧基丙酸

描述

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), illustrates the utility of Boc-protected intermediates in peptide synthesis. Boc-Oxyma is used as a coupling reagent in racemization-free esterification, thioesterification, and amidation reactions, highlighting the importance of Boc-protected compounds in synthetic strategies (Thalluri et al., 2013). Additionally, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid further demonstrates the role of Boc-protected amino acids in generating glycopeptide mimics, showcasing the adaptability of Boc-protected intermediates in complex molecule synthesis (Carrasco et al., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of Boc-protected compounds, such as the crystal structure analysis of a depsipeptide Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt, reveal the influence of Boc protection on the overall conformation of these molecules. This analysis indicates that Boc-protected peptides can adopt specific conformations, such as alpha-helical structures, in the solid state, which is critical for understanding their behavior in various chemical environments (Ohyama et al., 2001).

Chemical Reactions and Properties

The reactivity of Boc-protected amino acids, such as in the synthesis of α-aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)-H Borylation, showcases the versatility of these compounds in forming bonds with boron, enabling further functionalization and the creation of compounds with significant biomedical applications (Reyes et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of Boc-(S)-2-amino-3-ethoxypropionic acid itself were not directly identified, the general characteristics of Boc-protected amino acids suggest they have solubility profiles and stability conducive to synthetic applications, especially in peptide synthesis where selective deprotection and subsequent reactions are crucial.

Chemical Properties Analysis

The chemical properties of Boc-protected amino acids enable selective reactivity, as demonstrated by the efficient N-amination of amino acids using N-Boc-O-tosyl hydroxylamine. This reagent facilitates the transformation of amino acids into Boc-protected hydrazino derivatives, underscoring the chemical versatility provided by the Boc protecting group (Baburaj & Thambidurai, 2012).

科学研究应用

胺的 N-叔丁氧羰基化

- 催化与环境效益: 二叔丁基碳酸酯与胺的 N-叔丁氧羰基化由 H3PW12O40 有效催化,提供了一种环境友好的方法。该过程对于生成胺的 N-Boc 衍生物至关重要,由于其抗差向异构化,因此在肽合成中至关重要。叔丁氧羰基 (Boc) 对催化氢化和碱性和亲核攻击的稳定性使其成为多功能目标合成理想的保护基团 (Heydari 等人,2007 年)。

修饰肽和杂环衍生物的合成

- 亲电胺化: 叔丁氧羰基 (Boc) 保护的末端肼基酸通过使用 N-Boc-O-甲苯磺酰羟胺进行亲电胺化合成,作为修饰肽和具有生物活性的杂环衍生物的中间体。这证明了 Boc-(S)-2-氨基-3-乙氧基丙酸在合成生物学上重要的化合物中的用途 (Baburaj & Thambidurai, 2012 年)。

肽合成和药物递送

- 无差向异构化合成的偶联剂: 2-(叔丁氧羰基氧亚氨基)-2-氰基乙酸乙酯 (Boc-Oxyma) 因其作为酯化、硫酯化、酰胺化反应和肽合成中偶联剂的功效而受到关注,且无差向异构化。这展示了 Boc-(S)-2-氨基-3-乙氧基丙酸在促进肽合成中的作用及其在药物应用中的潜力 (Thalluri 等人,2013 年)。

生物医学应用的 pH 响应材料

- pH 响应自组装嵌段共聚物: 侧链氨基酸基 pH 响应自组装嵌段共聚物的开发,源自天然手性氨基酸,如 l-苯丙氨酸和 l-丙氨酸,强调了 Boc 保护氨基酸在为药物递送和基因转移创造智能材料中的重要性。这些材料在生物医学治疗中表现出有希望的特性,说明了 Boc-(S)-2-氨基-3-乙氧基丙酸在开发先进药物递送系统中的多种用途 (Kumar 等人,2013 年)。

属性

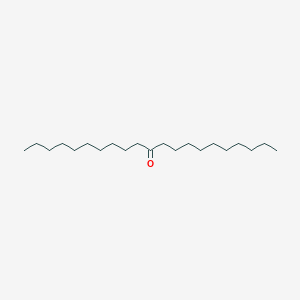

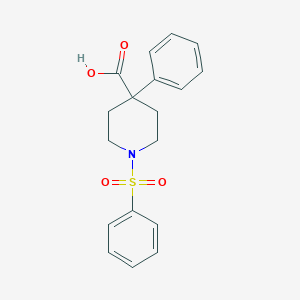

IUPAC Name |

(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBDVSSESAKBJM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909243 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104839-00-1 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)